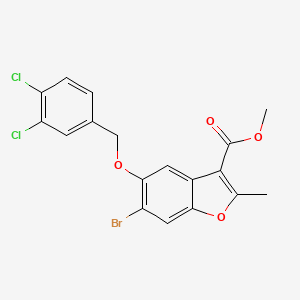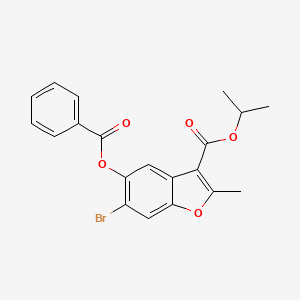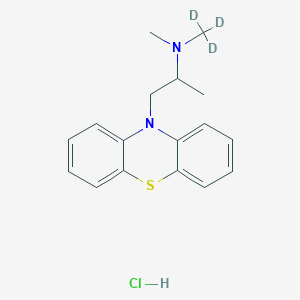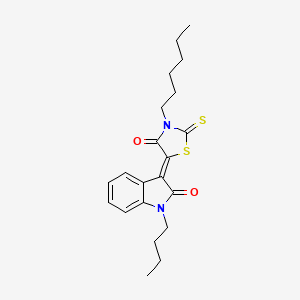
Methyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-溴-5-((3,4-二氯苄基)氧基)-2-甲基-1-苯并呋喃-3-羧酸甲酯是一种复杂的有机化合物,属于苯并呋喃类。苯并呋喃以其多样的生物活性而闻名,常用于药物化学中的药物开发。该化合物具有苯并呋喃核心,并带有各种取代基,包括溴、二氯苄基和羧酸酯基团。
准备方法
合成路线和反应条件
6-溴-5-((3,4-二氯苄基)氧基)-2-甲基-1-苯并呋喃-3-羧酸甲酯的合成通常涉及多个步骤:
苯并呋喃核心的形成: 苯并呋喃核心可以通过涉及酚类和炔烃的环化反应合成。
二氯苄基基团的连接: 可以通过亲核取代反应引入3,4-二氯苄基基团。
酯化: 羧酸酯基团通常通过涉及羧酸和醇的酯化反应引入。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以确保高产率和高纯度。这可能包括使用催化剂、优化反应温度和纯化技术,如重结晶或色谱法。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,尤其是在甲基处,导致形成羧酸。
还原: 还原反应可以针对溴或二氯苄基基团,可能导致脱溴或脱氯。
取代: 该化合物可以参与亲核取代反应,尤其是在溴和二氯苄基位置。
常用试剂和条件
氧化: 可以使用高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 等试剂。
还原: 常用的还原剂包括氢化锂铝 (LiAlH₄) 和用钯催化剂的氢气 (H₂)。
取代: 可以在碱性条件下使用胺或硫醇等亲核试剂。
主要产物
氧化: 羧酸。
还原: 脱溴或脱氯的衍生物。
取代: 取代的苯并呋喃衍生物。
科学研究应用
6-溴-5-((3,4-二氯苄基)氧基)-2-甲基-1-苯并呋喃-3-羧酸甲酯在科学研究中具有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 探索其在药物开发中的潜在用途,特别是针对特定酶或受体。
工业: 用于开发特种化学品和材料。
作用机制
6-溴-5-((3,4-二氯苄基)氧基)-2-甲基-1-苯并呋喃-3-羧酸甲酯的作用机制尚不清楚,但据信涉及与特定分子靶标(如酶或受体)的相互作用。溴和二氯苄基基团的存在可能会增强其结合亲和力和特异性。已知苯并呋喃核心与各种生物途径相互作用,可能导致治疗效果。
相似化合物的比较
类似化合物
独特性
6-溴-5-((3,4-二氯苄基)氧基)-2-甲基-1-苯并呋喃-3-羧酸甲酯因其特定的取代模式而独一无二,与其他苯并呋喃衍生物相比,它可能赋予不同的生物活性和化学反应性。溴、二氯苄基和羧酸酯基团的组合使其成为在研究和工业中具有多种用途的多功能化合物。
属性
分子式 |
C18H13BrCl2O4 |
|---|---|
分子量 |
444.1 g/mol |
IUPAC 名称 |
methyl 6-bromo-5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C18H13BrCl2O4/c1-9-17(18(22)23-2)11-6-16(12(19)7-15(11)25-9)24-8-10-3-4-13(20)14(21)5-10/h3-7H,8H2,1-2H3 |
InChI 键 |
QCQSSVLEOGODKL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC(=C(C=C3)Cl)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12043931.png)
![8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043932.png)


![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12043966.png)
![[4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12043973.png)

![3-methyl-7-(1-naphthylmethyl)-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043978.png)

